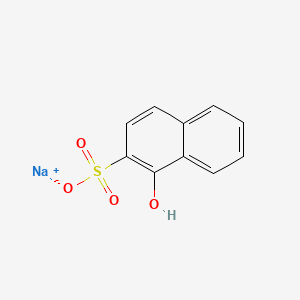

Sodium 1-hydroxynaphthalene-2-sulphonate

Description

Contextualization within Naphthalene (B1677914) Derivatives and Sulfonates

Sodium 1-hydroxynaphthalene-2-sulphonate belongs to a large class of compounds known as naphthalene derivatives. Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as the foundational structure for a vast array of chemical compounds. The introduction of functional groups onto the naphthalene rings gives rise to derivatives with diverse properties and applications.

Among these, the sulfonates are particularly important. Naphthalenesulfonates are derivatives of sulfonic acid that contain a naphthalene functional unit. google.com The presence of the sulfonic acid group (-SO₃H) or its sodium salt (-SO₃Na) imparts increased water solubility to the otherwise hydrophobic naphthalene structure, a property that is crucial for many of its industrial applications. mdpi.com

Specifically, this compound is a hydroxylated naphthalenesulfonate. This means it possesses both a hydroxyl (-OH) group and a sulfonate (-SO₃Na) group attached to the naphthalene core. The relative positions of these groups are critical to the compound's chemical reactivity and its utility as a chemical intermediate.

Table 1: Classification of this compound

| Category | Description |

| Parent Compound | Naphthalene |

| Compound Class | Naphthalene Derivative |

| Functional Groups | Hydroxyl (-OH), Sulfonate (-SO₃Na) |

| Solubility | Generally water-soluble |

Historical Overview of Naphthol Sulphonate Research

The study of naphthol sulphonates is intrinsically linked to the burgeoning synthetic dye industry of the 19th century. The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control in an organic reaction, a principle that was elucidated through extensive research. hardtchemical.comgoogle.com At lower temperatures (around 80°C), the reaction favors the formation of naphthalene-1-sulfonic acid (the kinetically controlled product). At higher temperatures (around 160°C), the more stable naphthalene-2-sulfonic acid (the thermodynamically controlled product) predominates. acs.org This reversibility and temperature dependence of the sulfonation reaction were pivotal discoveries in naphthalene chemistry. hardtchemical.com

This fundamental understanding was extended to the sulfonation of naphthols (hydroxynaphthalenes). Researchers discovered that by carefully controlling reaction conditions, they could selectively introduce sulfonic acid groups at various positions on the naphthol ring system. This ability to create a wide range of isomeric naphthol sulfonic acids was of immense commercial importance, as these compounds served as key intermediates, or "coupling components," in the synthesis of azo dyes. nih.gov The specific isomer of the naphthol sulphonate used would determine the final color and properties of the dye. The development of processes to synthesize and separate these isomers was a significant focus of industrial organic chemistry research during this period.

Significance in Advanced Chemical Synthesis and Methodological Development

The primary significance of this compound and its isomers lies in their role as precursors in the synthesis of more complex molecules, particularly colorants. google.com They are crucial intermediates in the production of azo dyes, which are a large class of colored organic compounds that are used extensively in the textile, leather, and paper industries. In the synthesis of an azo dye, a diazonium salt is reacted with a coupling component, which is often a naphthol or a naphthol sulphonate. The hydroxyl group on the naphthalene ring activates it towards electrophilic attack by the diazonium ion, and the resulting azo compound is highly colored.

Beyond traditional dye manufacturing, recent research has highlighted the utility of naphthol sulfonates in the development of advanced materials. For instance, catalytic amounts of sodium-sulfonate–naphthol have been chemically copolymerized to create a mechanically robust, highly transparent, and super-fire-resistant polycarbonate plastic. rsc.org This innovative approach demonstrates a methodological development where the naphthol sulphonate is not just a building block but a functional component that imparts desirable properties to a high-performance polymer. This work opens new avenues for creating life cycle-managed plastic materials with advanced performance and recyclability, showcasing the enduring relevance of this class of compounds in modern chemical research. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

832-50-8 |

|---|---|

Molecular Formula |

C10H7NaO4S |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

sodium;1-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |

InChI Key |

IBPXWLCCASAXJE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Reaction Mechanisms for Sodium 1 Hydroxynaphthalene 2 Sulphonate

Direct Sulfonation Reactions of Naphthalene (B1677914) Precursors

Direct sulfonation involves the electrophilic substitution of a hydrogen atom on the 1-naphthol (B170400) (alpha-naphthol) ring with a sulfonic acid group (-SO₃H). The hydroxyl group of 1-naphthol is a strongly activating, ortho-, para-directing group, which governs the position of the incoming sulfonyl group. This leads primarily to substitution at the C2 (ortho) and C4 (para) positions.

The sulfonation of 1-naphthol with a sulfonating agent like sulfur trioxide typically yields a mixture of 1-hydroxynaphthalene-2-sulfonic acid and 1-hydroxynaphthalene-4-sulfonic acid. researchgate.net Controlling the regioselectivity to favor the desired 2-sulfonate isomer is a critical challenge in this direct approach. Research has shown that reaction parameters, particularly temperature, play a significant role in determining the ratio of the resulting isomers. An increase in the reaction temperature has been observed to increase the relative yield of the 1-hydroxynaphthalene-2-sulfonic acid isomer over the 4-sulfonic acid isomer. researchgate.net

This behavior is analogous to the well-documented sulfonation of naphthalene, where temperature is the deciding factor for kinetic versus thermodynamic product control. sciencemadness.org

Table 1: Effect of Temperature on Isomer Distribution in the Sulfonation of 1-Naphthol This is an interactive table. Click on the headers to sort the data.

| Reaction Condition | Major Product | Minor Product | Principle of Control |

|---|---|---|---|

| Low Temperature | 1-Hydroxynaphthalene-4-sulfonic acid | 1-Hydroxynaphthalene-2-sulfonic acid | Kinetic Control |

| High Temperature | 1-Hydroxynaphthalene-2-sulfonic acid | 1-Hydroxynaphthalene-4-sulfonic acid | Thermodynamic Control |

Note: This table is based on established principles of electrophilic aromatic substitution and findings reported in the literature. researchgate.net

The sulfonation of naphthalene is a classic textbook example of the principles of kinetic and thermodynamic control in organic reactions. thecatalyst.orgquora.com Aromatic sulfonation is a reversible process, a characteristic that is not common to other electrophilic aromatic substitutions like nitration or halogenation. brainly.instackexchange.com This reversibility is key to understanding product distribution under different conditions.

Kinetic Control: At lower temperatures (e.g., ~80°C for naphthalene), the reaction is under kinetic control, and the product that is formed fastest predominates. thecatalyst.org In the case of naphthalene, this is naphthalene-1-sulfonic acid. The arenium ion intermediate leading to the 1-isomer is more stable due to having more resonance structures that preserve the aromaticity of the second ring, resulting in a lower activation energy for its formation. thecatalyst.orgstackexchange.com

Thermodynamic Control: At higher temperatures (e.g., ~160°C for naphthalene), the reaction is under thermodynamic control. thecatalyst.org The reversibility of the sulfonation allows an equilibrium to be established. Over time, the initial kinetic product can revert to the starting material and then react to form the more stable thermodynamic product. stackexchange.comechemi.com Naphthalene-2-sulfonic acid is thermodynamically more stable than the 1-isomer because it minimizes the significant steric repulsion that exists between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position. thecatalyst.orgstackexchange.com

Applying these principles to 1-naphthol, the 4-sulfonic acid is generally the kinetically favored product, while the 2-sulfonic acid is the thermodynamically more stable isomer, with its formation favored at elevated temperatures. researchgate.net

Table 2: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation This is an interactive table. Click on the headers to sort the data.

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low (~80°C) | High (~160°C) |

| Reaction Rate | Faster | Slower |

| Major Product | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid |

| Product Stability | Less Stable | More Stable |

| Reversibility | Less Favored | Favored |

Data compiled from multiple sources. sciencemadness.orgthecatalyst.orgechemi.com

The direct sulfonation of aromatic compounds is typically a non-catalytic process that relies on the use of strong sulfonating agents. shokubai.org The choice of agent can influence the reaction conditions and the distribution of products.

Commonly employed sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): A widely used, cost-effective agent. shokubai.org

Oleum (H₂SO₄·xSO₃): A solution of sulfur trioxide in sulfuric acid, which is more reactive than concentrated sulfuric acid alone.

Sulfur Trioxide (SO₃): A very powerful sulfonating agent, often used in a complex with a solvent like dioxane or in a gaseous mixture with an inert gas. researchgate.netgoogle.com

Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can be used in inert organic solvents at various temperatures. google.com

The reaction can be performed neat (without a solvent) or in the presence of an inert solvent, such as nitrobenzene, or chlorinated hydrocarbons like 1,1,2-trichloroethane, to help control the reaction temperature and improve homogeneity. google.com While traditional large-scale synthesis relies on these stoichiometric reagents, modern research continues to explore catalytic methods for C-H functionalization, although these are less common for the bulk production of naphthalenesulfonic acids. researchgate.net

Table 3: Common Non-Catalytic Sulfonating Agents This is an interactive table. Click on the headers to sort the data.

| Sulfonating Agent | Formula | Typical Reaction Conditions |

|---|---|---|

| Concentrated Sulfuric Acid | H₂SO₄ | Elevated temperatures (80-160°C) |

| Oleum | H₂SO₄·xSO₃ | Moderate to elevated temperatures |

| Sulfur Trioxide | SO₃ | Can be used at lower temperatures, often in a solvent |

| Chlorosulfonic Acid | ClSO₃H | Wide temperature range (-20°C to 120°C), in inert solvents |

Information gathered from various sources on aromatic sulfonation. shokubai.orggoogle.com

Indirect Synthetic Pathways via Functional Group Interconversion on Sulfonated Naphthalenes

Indirect routes to sodium 1-hydroxynaphthalene-2-sulphonate involve starting with a naphthalene derivative that is already sulfonated in the desired pattern and then converting another functional group into the required hydroxyl group.

A cornerstone of industrial naphthalene chemistry is the conversion of a sulfonic acid group to a hydroxyl group via alkali fusion. This process involves heating a sodium naphthalenesulfonate salt with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to high temperatures (typically 280-320°C). sciencemadness.orggoogle.com The reaction proceeds through a nucleophilic aromatic substitution mechanism, where a hydroxide ion displaces the sulfite (B76179) group. A subsequent acidification step protonates the resulting naphthoxide to yield the naphthol. sciencemadness.orgwikipedia.org

To synthesize this compound via this method, a potential precursor would be sodium naphthalene-1,2-disulfonate. The challenge lies in the selective fusion of only one of the two sulfonate groups, which can be difficult to control. Another approach involves the hydroxylation of naphthalenesulfonic acids using oxidizing agents like potassium peroxodisulphate. researchgate.net

A highly effective and widely used indirect pathway is the conversion of an aminonaphthalenesulfonic acid to a hydroxynaphthalenesulfonic acid. This can be accomplished primarily through two methods:

The Bucherer Reaction: This is a reversible reaction that converts a naphthylamine to a naphthol in the presence of an aqueous sulfite or bisulfite solution. wikipedia.orgyoutube.com To produce this compound, one would start with sodium 1-aminonaphthalene-2-sulphonate. Heating this compound with aqueous sodium bisulfite drives the equilibrium towards the formation of the corresponding naphthol. wikipedia.orgyoutube.com The reaction is of great industrial importance for the synthesis of various dye precursors. wikipedia.org The mechanism involves the addition of bisulfite to the naphthalene ring, followed by a nucleophilic attack of water and subsequent elimination of ammonia (B1221849) and the bisulfite catalyst. wikipedia.org

Diazotization-Hydrolysis: A classic method for converting a primary aromatic amine to a hydroxyl group involves diazotization followed by hydrolysis. The starting material, 1-aminonaphthalene-2-sulfonic acid, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0-5°C) to form a diazonium salt. The resulting diazonium salt is then heated in an aqueous solution. The diazonium group is an excellent leaving group (N₂) and is readily displaced by water to form the desired 1-hydroxynaphthalene-2-sulfonic acid.

Optimization of Preparative Methodologies

The efficient synthesis of this compound is contingent upon the careful control of reaction conditions to maximize yield and ensure high purity. Optimization strategies focus on manipulating various process parameters and developing protocols suitable for large-scale production.

The synthesis of hydroxynaphthalene sulphonates is a multi-step process, typically involving the sulphonation of a naphthalene precursor followed by hydroxylation. Each step is influenced by critical process parameters that dictate the final product's quality. Key parameters include reaction temperature, reactant concentration, reaction time, and the presence of catalysts or solvents.

A crucial consideration in the synthesis of related naphthalene sulphonic acids is the control of isomeric distribution through temperature. For instance, in the sulphonation of naphthalene, lower temperatures (below 60°C) favor the formation of the kinetically controlled 1-sulphonic acid isomer, while higher temperatures (around 160°C) yield the thermodynamically more stable 2-sulphonic acid isomer. sciencemadness.orggoogle.com This principle of kinetic versus thermodynamic control is fundamental in isolating the desired precursor for subsequent hydroxylation.

Similarly, in the hydroxylation step to form the final product, parameters such as temperature, pressure, and caustic soda concentration are critical. In analogous syntheses, such as for sodium 5-hydroxynaphthalene-1-sulphonate, reactions are conducted under high pressure (1-2 MPa) and elevated temperatures (227-230°C) for extended periods (e.g., 20 hours) to ensure complete conversion. google.com The ratio of reactants, such as the feed ratio of the sulphonated precursor to caustic soda solution, is also a determining factor for yield. google.com

The table below summarizes key process parameters and their typical impact on the synthesis of hydroxynaphthalene sulphonates, which are principles applicable to this compound.

| Process Parameter | Effect on Yield and Purity | Typical Optimized Condition/Rationale |

|---|---|---|

| Temperature (Sulphonation) | Controls the ratio of isomeric products formed. | Lower temperatures (<60°C) are used to favor the formation of the kinetic 1-sulphonate isomer. sciencemadness.orggoogle.com |

| Temperature (Hydroxylation) | Affects reaction rate and completeness. | Elevated temperatures (e.g., 227-230°C) are often required for efficient alkali fusion. google.com |

| Reactant Concentration | Influences reaction kinetics and product solubility. | Specific concentrations of caustic soda (e.g., 27-35%) are used to drive the hydroxylation reaction. google.com |

| Reaction Time | Determines the extent of conversion. | Sufficient time (e.g., 20 hours) is necessary to ensure the reaction proceeds to completion. google.com |

| Pressure | Can be critical for high-temperature aqueous reactions. | High-pressure kettles (1-2 MPa) are used to maintain reaction conditions above the boiling point of the solvent. google.com |

Transitioning from laboratory-scale synthesis to industrial production requires the development of robust and economically viable protocols. Scalable methods prioritize not only high yield but also operational simplicity, cost-effectiveness, and waste reduction. google.com

A key aspect of scalable protocols is the efficient isolation of the product from the reaction mixture. In the synthesis of related compounds, this is often achieved by "salting out," where a high concentration of a salt like sodium chloride is added to the aqueous solution, reducing the solubility of the desired sodium sulphonate and causing it to precipitate. sciencemadness.org This method is effective for handling large volumes.

Furthermore, modern scalable processes incorporate strategies for resource recycling. For example, a novel process for a related isomer involves adding a small amount of water after the reaction to adjust the degree of crystallinity, causing the product to crystallize while unreacted sodium hydroxide remains in the mother liquor. google.com This allows for the recycling of the caustic solution and minimizes waste, representing a significant economic and environmental benefit. google.com Such clean production methodologies are central to the development of modern, scalable synthetic protocols.

Advanced Purification and Isolation Techniques

The primary challenge in producing high-purity this compound lies in the separation of the desired product from isomeric byproducts, particularly 1-hydroxynaphthalene-4-sulphonic acid (Nevile-Winther acid), as well as unreacted starting materials and polysulphonated species. google.com Advanced purification techniques are therefore essential.

Selective crystallization is a cornerstone of purification for isomeric naphthalene sulphonic acids. This technique exploits the differences in solubility between isomers in a given solvent system. The process often involves dissolving the crude mixture in water and then inducing precipitation of one isomer by adding a salt or changing the temperature.

One effective method is fractional salting out. By carefully controlling the concentration of an inorganic salt (such as sodium chloride) and the temperature, the less soluble isomer can be selectively precipitated. google.com For instance, in the separation of 1-naphthol-4-sulphonic acid from the 2-isomer, the sodium salt of the 4-isomer can be preferentially precipitated from an aqueous solution by adding sodium chloride. google.com

Another powerful precipitation technique involves the formation of salts with specific organic bases. For example, to separate 1-naphthalenesulphonic acid from the 2-isomer, ortho-toluidine can be added to the aqueous mixture. google.com The ortho-toluidine salt of the 1-isomer is significantly less soluble and precipitates, allowing for its separation by filtration. The purified salt can then be converted back to the sodium salt. google.com This method has been shown to yield a product that, after subsequent steps, results in a much purer final compound. google.com

The table below outlines research findings on the separation of closely related isomeric compounds using these techniques.

| Technique | Isomeric Mixture | Separation Principle | Outcome |

|---|---|---|---|

| Fractional Salting Out | 1-Naphthol-4-sulphonic acid and 1-Naphthol-2-sulphonic acid | Lower solubility of the sodium salt of the 4-isomer in brine. google.com | Precipitation of sodium 1-naphthol-4-sulphonate, leaving the 2-isomer in solution. google.com |

| Selective Salt Formation | 1-Naphthalenesulphonic acid and 2-Naphthalenesulphonic acid | Differential solubility of the ortho-toluidine salts. google.com | Precipitation of the ortho-toluidine salt of the 1-isomer, enabling separation. google.com |

| Controlled Crystallization | Sodium 5-hydroxynaphthalene-1-sulphonate from reaction mixture | Adjusting the degree of crystallinity by adding water post-reaction. google.com | Crystallization of the product with purity ranging from 98% to 99%. google.com |

When solubility differences are insufficient for complete separation, chromatographic methods offer a high-resolution alternative. High-speed counter-current chromatography (HSCCC) has proven effective for the preparative purification of aromatic sulphonates. nih.gov

HSCCC is a liquid-liquid partition technique that avoids the use of a solid support, which can sometimes irreversibly adsorb such compounds. nih.gov In a study on the purification of "practical" grade 1-naphthol-4-sulphonic acid sodium salt (HNSA), HSCCC was successfully used to achieve over 99% purity. The separation was performed using a two-phase solvent system of n-butanol/water acidified with trifluoroacetic acid. nih.gov This method was notable for not requiring an ion-pairing or ion-exchange reagent, which was previously thought necessary for separating sulphonated compounds. nih.gov

The successful application of HSCCC to a closely related isomer demonstrates its potential for purifying this compound. This technique allows for the processing of gram-scale quantities, making it a viable method for obtaining highly pure material for analytical standards or specialized applications. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for elucidating the precise structure of Sodium 1-hydroxynaphthalene-2-sulphonate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and spatial relationships of the hydrogen atoms in the molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, corresponding to the six protons on the naphthalene (B1677914) ring system.

The electron-donating hydroxyl (-OH) group at the C1 position and the electron-withdrawing sulphonate (-SO₃⁻) group at the C2 position exert significant influence on the chemical shifts of the adjacent protons. The -OH group tends to shield nearby protons (shifting them upfield to a lower ppm value), while the -SO₃⁻ group deshields them (shifting them downfield to a higher ppm value).

Based on these substituent effects, a predicted ¹H NMR spectrum would exhibit distinct multiplets. The proton at C3 would likely be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to both H3 and H5. The remaining protons on the unsubstituted ring (H5, H6, H7, H8) would show complex splitting patterns characteristic of a substituted naphthalene system. The signal for the hydroxyl proton is often broad and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.2-7.4 | d | ~8.5-9.0 |

| H-4 | ~7.9-8.1 | d | ~8.5-9.0 |

| H-5 | ~7.7-7.9 | d | ~8.0-8.5 |

| H-6 | ~7.4-7.6 | t | ~7.5-8.0 |

| H-7 | ~7.4-7.6 | t | ~7.5-8.0 |

| H-8 | ~8.0-8.2 | d | ~8.0-8.5 |

Note: The data in this table are predicted values based on established spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring. The chemical shifts are influenced by the attached functional groups and their position.

The carbon atom bonded to the hydroxyl group (C1) is expected to resonate at a significantly downfield position (typically 150-160 ppm). Conversely, the carbon bonded to the sulphonate group (C2) will also be downfield, but its exact position can vary. The quaternary carbons (C4a, C8a) involved in the ring fusion typically appear in the 125-135 ppm range. The remaining six carbons bearing hydrogen atoms will resonate within the standard aromatic region (approximately 110-130 ppm). Spectroscopic data from the closely related potassium 1-hydroxynaphthalene-2-sulfonate confirms these general assignments. nist.gov

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150-160 (bearing -OH) |

| C-2 | ~135-145 (bearing -SO₃Na) |

| C-3 | ~120-130 |

| C-4 | ~128-135 |

| C-4a | ~125-135 (quaternary) |

| C-5 | ~125-130 |

| C-6 | ~122-128 |

| C-7 | ~122-128 |

| C-8 | ~115-125 |

| C-8a | ~125-135 (quaternary) |

Note: The data in this table are expected values based on established spectroscopic principles and data from analogous compounds like potassium 1-hydroxynaphthalene-2-sulfonate. nist.gov Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons, such as H-3 and H-4. It would also confirm the connectivity within the unsubstituted ring, showing correlations between H-5/H-6, H-6/H-7, and H-7/H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the signals from the ¹H and ¹³C NMR spectra (e.g., linking the H-3 signal to the C-3 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the entire molecular puzzle. For instance, the proton at H-3 would show an HMBC correlation to C-1, C-2, and C-4a, confirming the substitution pattern on the first ring.

Vibrational Spectroscopy Methodologies

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The sulphonate group gives rise to very strong and distinct absorption bands; the asymmetric S=O stretching vibration typically appears around 1140-1250 cm⁻¹, while the symmetric stretch is found near 1030-1070 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1450-1600 cm⁻¹ region. s-a-s.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Naphthalene Ring | 3000-3100 | Medium |

| Aromatic C=C Stretch | Naphthalene Ring | 1450-1600 | Medium-Strong |

| S=O Asymmetric Stretch | Sulphonate (-SO₃⁻) | 1140-1250 | Strong |

| S=O Symmetric Stretch | Sulphonate (-SO₃⁻) | 1030-1070 | Strong |

| C-O Stretch | Phenolic C-OH | 1200-1260 | Strong |

Raman spectroscopy provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric vibrations. Therefore, the aromatic C=C stretching vibrations of the naphthalene ring system are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1300-1650 cm⁻¹ range. The symmetric S=O stretch of the sulphonate group is also Raman active. In contrast, the polar O-H stretching vibration, which is very strong in the FTIR spectrum, is typically weak in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3000-3100 | Strong |

| Aromatic Ring Breathing/Stretching | Naphthalene Ring | 1300-1650 | Very Strong |

| S=O Symmetric Stretch | Sulphonate (-SO₃⁻) | ~1030-1070 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For this compound, this technique reveals key information about its conjugated π-electron system and the influence of substituents on its electronic transitions.

The UV-Vis absorption spectrum of 1-hydroxynaphthalene-2-sulphonate is dominated by the naphthalene ring system, which acts as the chromophore. The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups function as auxochromes, modifying the absorption characteristics of the parent naphthalene molecule. The spectrum arises from π → π* electronic transitions within the aromatic rings. libretexts.org In naphthalene derivatives, two low-lying singlet excited states, referred to as ¹Lₐ and ¹Lₑ, are of particular interest. koreascience.kr The transition to the ¹Lₐ state is typically optically allowed and has a significant charge-separated character, while the transition to the ¹Lₑ state is often optically forbidden or weak. koreascience.kr

The presence of the hydroxyl group on the naphthalene ring influences these transitions. ias.ac.inresearchgate.net High-resolution vapor-phase absorption spectra of 1-hydroxynaphthalene show that the electronic transition moments are polarized primarily along the long in-plane axis of the molecule. ias.ac.in The substitution of the sulfonate group further modifies the electronic structure. Theoretical studies on naphthol sulfonate derivatives indicate that the two lowest excited states have mixed ¹Lₐ and ¹Lₑ character. koreascience.kr The energy spacing between these states is in good agreement between experimental observations and computational predictions. koreascience.kr The absorption bands in hydroxynaphthalenes correspond to the 312 nm electronic transition observed in the parent naphthalene molecule. ias.ac.in

Table 1: Electronic Transitions in Naphthol Derivatives

| Derivative | Transition | Energy Region | Reference |

|---|---|---|---|

| 1-Hydroxynaphthalene | ¹Lₑ | ~321.5 nm (31,095 cm⁻¹) | researchgate.net |

| 1-Hydroxynaphthalene | ¹Lₐ | ~301.2 nm (33,200 cm⁻¹) | researchgate.net |

The UV-Vis absorption spectrum of this compound is sensitive to changes in pH due to the ionization of the phenolic hydroxyl group. In acidic to neutral solutions, the hydroxyl group is protonated (-OH), while in alkaline solutions, it deprotonates to form a phenolate (B1203915) ion (-O⁻). This deprotonation alters the electronic structure of the chromophore, leading to a shift in the absorption bands.

This pH-dependent spectral shift is a classic example of the behavior of acid-base indicators and can be used to determine the ground state acidity constant (pKa) of the hydroxyl group. Studies on the fluorescence of 1-hydroxynaphthalene-2-sulphonate have reported a ground-state pKa (pK(S₀)) value of 9.58. The fluorescence behavior remains constant in the pH range of 1–8.

The change in the absorption spectrum as a function of pH can be monitored at a specific wavelength to construct a titration curve, from which the pKa can be accurately calculated. The ability of the hydroxyl group to ionize is a key feature of hydroxynaphthalene compounds. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of the 1-hydroxynaphthalene-2-sulphonate anion is C₁₀H₇O₄S⁻.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³²S = 31.972071), the calculated monoisotopic mass of the anion is 223.0065 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

Table 2: Calculated Exact Mass of 1-hydroxynaphthalene-2-sulphonate Anion

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 10 | 12.000000 | 120.000000 |

| Hydrogen | 7 | 1.007825 | 7.054775 |

| Oxygen | 4 | 15.994915 | 63.979660 |

| Sulfur | 1 | 31.972071 | 31.972071 |

| Total | | | 223.006506 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, providing valuable structural information. For aromatic sulfonates, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).

For the 1-hydroxynaphthalene-2-sulphonate anion (m/z 223.0), a prominent fragmentation pathway would be the loss of SO₃ (79.96 Da) to yield the 1-hydroxynaphthalenide anion at m/z 143.04. Another possible fragmentation is the loss of the sulfonate group as ·SO₃⁻ (m/z 95.95), though this is less common in negative ion mode. The fragmentation of benzene (B151609) sulfonates often involves the loss of SO₂, resulting in a phenolate anion. aaqr.org This suggests that a loss of SO₂ (63.96 Da) from the parent ion could also occur, leading to a fragment ion at m/z 159.04. The mass spectrum of the related compound 1-naphthol (B170400) shows a prominent molecular ion peak. nist.gov Analysis of the fragmentation patterns of various naphthalenesulfonic acid isomers by mass spectrometry allows for their identification and differentiation.

X-ray Diffraction (XRD) for Solid-State Structural Analysis (if crystalline)

As an ionic salt, this compound is expected to be a crystalline solid at room temperature. A successful single-crystal XRD analysis would reveal the coordination environment of the sodium cation, the geometry of the 1-hydroxynaphthalene-2-sulphonate anion, and the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups, and ionic interactions with the sodium ion. However, a review of the current scientific literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed description of its solid-state structure based on experimental XRD data cannot be provided at this time.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Hydroxynaphthalene |

| 1-Nitronaphthalene |

| Tetralin |

| 1-Tetralone |

| 1-Naphthol-2,4-disulfonic acid |

| 2,4-Dinitro-1-naphthol |

| 1-Hydroxynaphthalene-4-sulfonic acid |

| Benzene |

| Phenol |

| Sulfur dioxide |

Reactivity and Mechanistic Studies of Sodium 1 Hydroxynaphthalene 2 Sulphonate

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system of sodium 1-hydroxynaphthalene-2-sulphonate is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The hydroxyl (-OH) and sulfonate (-SO₃Na) substituents significantly influence the reactivity and regioselectivity of these reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the sulfonate group is a deactivating, meta-directing group. The interplay of these electronic effects governs the position of electrophilic attack on the naphthalene nucleus.

Nitration and Nitrosation Pathways and Product Characterization

Nitration and nitrosation are important electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and nitroso (-NO) groups, respectively, onto the aromatic ring. These reactions are typically carried out using nitric acid or a mixture of nitric and sulfuric acids for nitration, and nitrous acid for nitrosation.

The hydroxyl group at the 1-position strongly activates the naphthalene ring towards electrophilic attack, particularly at the ortho and para positions (positions 2 and 4). However, the 2-position is already occupied by the sulfonate group. Therefore, electrophilic substitution is directed primarily to the 4-position. The sulfonate group at the 2-position is a deactivating group and would direct incoming electrophiles to the meta positions (positions 5 and 7). The powerful activating effect of the hydroxyl group generally dominates, leading to substitution at the 4-position.

Nitration: The nitration of this compound with nitric acid is expected to yield primarily 1-hydroxy-4-nitronaphthalene-2-sulfonic acid. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) as the active electrophile, which then attacks the electron-rich naphthalene ring.

Nitrosation: Nitrosation with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) introduces a nitroso group. The reaction with this compound is anticipated to yield 1-hydroxy-4-nitrosonaphthalene-2-sulfonic acid. This product exists in equilibrium with its tautomeric form, a quinone monoxime.

| Reaction | Reagent | Major Product |

| Nitration | Nitric Acid (HNO₃) | 1-hydroxy-4-nitronaphthalene-2-sulfonic acid |

| Nitrosation | Nitrous Acid (HNO₂) | 1-hydroxy-4-nitrosonaphthalene-2-sulfonic acid |

This table is based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

Halogenation Reactions and Their Regioselectivity

Halogenation involves the introduction of a halogen atom (e.g., chlorine, bromine) onto the naphthalene ring. The regioselectivity of halogenation is also governed by the directing effects of the existing substituents. The activating hydroxyl group directs the incoming halogen to the 4-position.

Studies on related compounds, such as 1-hydroxynaphthalene, show that halogenation occurs preferentially at the ortho and para positions. nih.govnih.gov For this compound, the primary product of halogenation is expected to be the 4-halo derivative. The reaction conditions, such as the solvent and the nature of the halogenating agent, can influence the reaction rate and the formation of minor byproducts. Flavin-dependent halogenases have also been shown to halogenate naphthols at the ortho and para positions, highlighting the inherent reactivity of these sites. nih.gov

| Halogenation Reaction | Reagent | Expected Major Product |

| Chlorination | Chlorine (Cl₂) | Sodium 4-chloro-1-hydroxynaphthalene-2-sulphonate |

| Bromination | Bromine (Br₂) | Sodium 4-bromo-1-hydroxynaphthalene-2-sulphonate |

This table outlines the expected major products based on the directing effects of the hydroxyl group.

Coupling Reactions and Derivatization into Azo Compounds

This compound is a key coupling component in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (-N=N-).

Diazotization and Azo Coupling Mechanisms.pbworks.comiipseries.orgchembk.com

The synthesis of azo dyes from this compound involves a two-step process: diazotization and azo coupling. pbworks.com

Diazotization: This process involves the conversion of a primary aromatic amine to a diazonium salt. pbworks.comgoogle.comgoogle.com The amine is treated with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. pbworks.com The resulting diazonium ion is a weak electrophile. pbworks.com

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. pbworks.comsmolecule.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring of the coupling component. smolecule.com The hydroxyl group of this compound activates the ring, and the coupling occurs at the position para to the hydroxyl group (the 4-position). The reaction is typically carried out in a neutral to slightly alkaline medium, which enhances the coupling ability of the naphthol. smolecule.com

The general mechanism for the formation of an azo dye using this compound is as follows:

Formation of the Diazonium Salt: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine)

Azo Coupling: Ar-N₂⁺X⁻ + C₁₀H₆(OH)(SO₃Na) → Ar-N=N-C₁₀H₅(OH)(SO₃Na) + HX (this compound) (Azo Dye)

Structure-Property Relationships in Derived Azo Dyes.pbworks.comchembk.comunb.ca

The structure of the azo dyes derived from this compound has a profound impact on their properties, such as color, solubility, and fastness. cuhk.edu.hknih.gov

Color: The color of an azo dye is determined by the extent of the conjugated π-electron system, which includes the aromatic rings linked by the azo group. anjs.edu.iq The presence of electron-donating groups (auxochromes) like the hydroxyl group, and electron-withdrawing groups (chromophores) on the aromatic rings can shift the absorption maximum of the dye, thereby altering its color. nih.govanjs.edu.iq For instance, introducing different substituents on the aromatic amine used for diazotization will lead to a range of colors in the final azo dyes. cuhk.edu.hk

Solubility: The presence of the sulfonate group (-SO₃Na) in the azo dyes derived from this compound imparts significant water solubility. This is a crucial property for their application in dyeing textiles from aqueous solutions.

Fastness Properties: The fastness of a dye refers to its resistance to fading upon exposure to light, washing, and other environmental factors. The molecular size, structure, and the presence of functional groups that can form strong interactions with the fiber (e.g., hydrogen bonding) influence the fastness properties of the dye.

| Substituent on Aromatic Amine (Ar-) | Expected Color of Derived Azo Dye |

| Unsubstituted Phenyl | Orange-Red |

| p-Nitrophenyl | Red to Violet |

| p-Methoxyphenyl | Yellow to Orange |

This table provides a general indication of how substituents can influence the color of the resulting azo dye.

Complexation and Coordination Chemistry with Metal Ions

The hydroxyl and sulfonate groups of this compound are potential coordination sites for metal ions. rsc.org The formation of metal complexes can significantly alter the properties of the organic ligand, including its color and reactivity.

The coordination can occur through the oxygen atoms of the hydroxyl and sulfonate groups. The hydroxyl group, upon deprotonation, can act as a potent coordinating agent. The sulfonate group can also coordinate to metal ions, although it is generally a weaker ligand than the deprotonated hydroxyl group. rsc.org

The formation of metal complexes with azo dyes derived from this compound is particularly important in the context of mordant dyes. In this application, the dye is applied to the fabric along with a metal salt (the mordant). The metal ion forms a coordination complex with the dye and the fiber, leading to enhanced fastness properties. Transition metal ions such as chromium, copper, and cobalt are commonly used as mordants.

The geometry of the resulting metal complexes will depend on the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the dye ligand.

| Metal Ion | Potential Coordination Sites | Application |

| Cr(III) | Hydroxyl and Azo Nitrogen atoms | Mordant for wool dyeing |

| Cu(II) | Hydroxyl and Azo Nitrogen atoms | Mordant for cotton and wool dyeing |

| Co(II) | Hydroxyl and Azo Nitrogen atoms | Mordant for wool dyeing |

This table illustrates the role of metal ions in forming complexes with azo dyes derived from the subject compound.

Ligand Binding Modes and Stereochemistry in Metal Complexes

This compound possesses two key functional groups, the hydroxyl (-OH) and the sulfonate (-SO₃⁻), which make it an effective ligand for coordinating with metal ions. The primary binding mode observed for this class of compounds is bidentate chelation, where both the hydroxyl oxygen and an oxygen atom from the sulfonate group bind to a central metal ion, forming a stable ring structure.

While direct structural studies on metal complexes of 1-hydroxynaphthalene-2-sulphonate are not extensively detailed in the reviewed literature, analogies can be drawn from related compounds. For instance, azo derivatives of 1-hydroxynaphthalene-2-sulfonic acid have been shown to act as uninegative bidentate ligands. researchgate.net In these complexes, coordination occurs through the deprotonated naphtholic oxygen and a nitrogen donor from the azo group. researchgate.net By analogy, it is highly probable that 1-hydroxynaphthalene-2-sulphonate coordinates via the deprotonated hydroxyl oxygen and one of the sulfonate oxygens. This chelation enhances the stability of the resulting metal complex. The stereochemistry of these complexes would be dictated by the coordination number of the metal ion and the number of ligands, leading to potential geometries such as octahedral or square planar, though specific isomeric preferences have not been detailed.

Stability and Formation Constants of Metal-Ligand Complexes

| Constant Type | Symbol | Equilibrium Reaction | Description |

|---|---|---|---|

| Stepwise Formation Constant (1st) | K₁ | M + L ⇌ ML | The equilibrium constant for the formation of the complex from the free metal ion (M) and one ligand (L). |

| Stepwise Formation Constant (2nd) | K₂ | ML + L ⇌ ML₂ | The equilibrium constant for the addition of a second ligand to the mono-ligand complex. |

| Cumulative Formation Constant (2nd) | β₂ | M + 2L ⇌ ML₂ | The overall equilibrium constant for the formation of the di-ligand complex from the free metal ion and two ligands. It is the product of the stepwise constants (β₂ = K₁ × K₂). |

Hydrolysis and Degradation Mechanisms in Various Media

The degradation of this compound can proceed through several mechanisms depending on the environmental conditions. Studies have explored its stability under photochemical, biological, and electrochemical stimuli.

In aqueous solutions, the compound's behavior is strongly influenced by pH. Fluorescence and flash photolysis studies of 1-hydroxynaphthalene-2-sulphonate reveal pH-dependent effects, suggesting the presence of an internally hydrogen-bonded form. researchgate.net This internal hydrogen bonding may affect its reactivity and interaction with the solvent, influencing its stability. researchgate.net Anions present in the solution, such as perchlorate, can also alter its photochemical behavior by interfering with solvent quenching mechanisms. researchgate.net

Photochemical Degradation: Under UV irradiation, related naphthalenesulfonates can undergo reactions such as photonitrosation in the presence of nitrosamines, leading to the formation of ortho-quinone-oxime products. nih.gov This indicates a potential pathway for photochemical transformation in environments containing nitrogen species.

Biological Degradation: Certain microbial strains have demonstrated the ability to degrade naphthalenesulfonates. For example, strain BN6 has been shown to oxidize 1-hydroxynaphthalene-2-sulphonate. researchgate.netresearchgate.net However, naphthalenesulfonates are generally considered resistant to biodegradation due to the stability imparted by the sulfonic group. researchgate.net More complex molecules, such as naphthalenetrisulfonates, are particularly recalcitrant to biological oxidation. researchgate.net

Electrochemical Degradation: Electrochemical oxidation has been proven to be an effective method for the complete mineralization of naphthalenesulfonates that are resistant to biological treatment. researchgate.net Using advanced oxidation processes with anodes like boron-doped diamond can lead to the complete breakdown of these compounds. researchgate.net

Thermal Degradation: Aromatic sulfonic acids, as a class, tend to undergo decomposition at elevated temperatures rather than melting cleanly. smolecule.com This suggests that thermal degradation is a likely pathway for the breakdown of this compound under high-temperature conditions. smolecule.com

Computational and Theoretical Chemistry Approaches to Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It allows for the modeling of reaction pathways by calculating the energies of reactants, products, and transition states. While specific DFT studies modeling the reaction pathways of this compound were not identified in the reviewed literature, the methodology has been applied to closely related molecules like 1-naphthol (B170400).

For 1-naphthol, DFT calculations have been used to locate favorable sites for radical attack, such as by the hydroxyl radical (•OH), and to identify the structure of transient intermediates. researchgate.net Such studies can determine the relative stability of different isomers and predict which reaction pathways are energetically favorable. By calculating the activation free energy for various steps, DFT can elucidate complex reaction mechanisms, such as those involved in oxidation and degradation. researchgate.net This approach provides molecular-level insights that are complementary to experimental findings.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed insight into solvation dynamics and intermolecular interactions. For 1-hydroxynaphthalene-2-sulphonate and related photoacids, understanding the interaction with solvent molecules, particularly water, is crucial to explaining their reactivity.

Studies on 1-naphthol-2-sulfonic acid have indicated that the process of proton dissociation in water is controlled by the reorientational motions of adjacent water molecules. osti.govresearchgate.net It is suggested that a specific cluster of approximately four water molecules acts as the proton acceptor. osti.govresearchgate.net This highlights the critical role of the immediate solvation shell in facilitating chemical reactions.

Furthermore, MD simulations, in conjunction with experimental techniques, can help explain phenomena such as fluorescence quenching. The interaction between the solute and solvent molecules can provide non-radiative pathways for an excited state to return to the ground state. researchgate.net The presence of an internal hydrogen bond in the 1-hydroxynaphthalene-2-sulphonate isomer is thought to reduce this solvent quenching effect. researchgate.net MD simulations can model these hydrogen-bonding networks and the dynamics of the surrounding solvent cage, offering a detailed picture of the forces governing the compound's behavior in solution. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on “this compound” that strictly adheres to the requested outline. The search for specific applications of this compound in advanced spectrophotometric analysis and as a precursor for complex synthesis and materials science did not yield relevant research findings.

The outlined applications, such as its use as a chromogenic or fluorogenic agent and in kinetic spectrophotometric methods, are well-documented for a different but similarly named compound, Sodium 1,2-naphthoquinone-4-sulphonate (NQS). Likewise, the role as a building block in synthesis is more commonly attributed to related, non-sulfonated precursors like 1-naphthol or other isomers of naphthalenesulfonic acid.

Generating content based on these related compounds would be scientifically inaccurate and would not pertain to the subject of "this compound" as specified. Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated.

Advanced Analytical Applications and Methodological Development

Electrochemical Studies and Sensor Development

The electrochemical behavior of hydroxynaphthalene sulfonates is of significant interest for the development of sensitive and selective analytical methods. These studies provide fundamental insights into the redox properties of the molecule, which can be harnessed for sensor applications. While research specifically detailing the voltammetry of sodium 1-hydroxynaphthalene-2-sulphonate is limited, the electrochemical characteristics can be inferred from studies on closely related naphthol isomers and their derivatives.

The redox behavior of naphthols is primarily centered on the oxidation of the hydroxyl group. The electrooxidation of 1-naphthol (B170400) and 2-naphthol (B1666908) has been investigated using techniques like cyclic voltammetry, typically revealing an irreversible oxidation process. mdpi.com The oxidation potential of 1-naphthol is generally lower than that of 2-naphthol, indicating it is more easily oxidized. mdpi.com This process often leads to the formation of a passivating polymer film on the electrode surface, an effect known as electrode fouling, which can complicate analysis. mdpi.com

The presence of the sulfonate group in this compound is expected to influence its redox behavior in several ways. The electron-withdrawing nature of the sulfonate group would likely make the hydroxyl group more difficult to oxidize, shifting the oxidation potential to more positive values compared to unsubstituted 1-naphthol. Furthermore, the increased water solubility imparted by the sulfonate group could alter the adsorption and subsequent polymerization behavior on the electrode surface.

Studies on the anodic behavior of naphthol isomers in various non-aqueous solvents have shown that the solvent plays a critical role in the electrochemical response and the extent of electrode fouling. mdpi.com For instance, in solvents like dimethyl sulfoxide (B87167) and dimethyl formamide, electrode fouling is less pronounced compared to solvents like acetonitrile. mdpi.com This suggests that the choice of solvent is a crucial parameter in developing reliable voltammetric methods for hydroxynaphthalene sulfonates.

| Compound | Redox Potential (vs. reference) | Key Voltammetric Features | Reference |

| 1-Naphthol | 0.59 V (redox potential of 1-naphthoxy radical) | Irreversible oxidation; prone to electrode fouling and polymerization. | mdpi.comresearchgate.net |

| 2-Naphthol | Higher oxidation potential than 1-naphthol | Irreversible oxidation; forms an insulating polymer film. | mdpi.com |

| 4-Methoxyphenol | Lower susceptibility to fouling | Used as a model redox compound to test modified electrode performance. | mdpi.com |

The development of electrochemical sensors for naphthols and their derivatives leverages specific chemical interactions to achieve sensitivity and selectivity. Modifications of electrode surfaces with nanomaterials and host molecules are common strategies.

A notable example is the development of a sensor for 1-naphthol and 2-naphthol using a glassy carbon electrode modified with gold nanoparticles (AuNPs) and hollow nitrogen-doped carbon microspheres (HNCMS), further functionalized with thiolated-β-cyclodextrin (HS-β-CD). nih.gov The principle of this sensor relies on the host-guest interaction between the cyclodextrin (B1172386) cavity and the naphthol molecule. The HNCMS provides a large surface area and good conductivity, while the AuNPs facilitate electron transfer. The β-cyclodextrin acts as a recognition element, selectively binding the naphthol isomers and pre-concentrating them at the electrode surface, which significantly enhances the oxidation peak currents. nih.gov This sensor demonstrated improved detection limits of 1.0 nM for 1-naphthol and 1.2 nM for 2-naphthol. nih.gov

For sulfonated derivatives like this compound, the design of such sensors would need to account for the presence of the negatively charged sulfonate group. While the naphthalene (B1677914) ring can still interact with the hydrophobic cavity of cyclodextrin, electrostatic interactions with the electrode surface and the host molecule would also play a crucial role. Layered double hydroxides (LDHs) containing transition metals are another class of materials explored for sensor development due to their large surface area and tunable structure. mdpi.com These materials can enhance electron transport and reduce the overpotential required for oxidation, thereby improving sensor performance. mdpi.com

| Sensor Platform | Target Analyte(s) | Key Chemical Interaction | Limit of Detection (LOD) | Reference |

| HS-β-CD/AuNPs/HNCMS/GC Electrode | 1-Naphthol, 2-Naphthol | Host-guest inclusion with β-cyclodextrin | 1.0 nM (1-Naphthol), 1.2 nM (2-Naphthol) | nih.gov |

| Multi-walled Carbon Nanotube (MWCNT) Modified Electrode | Naproxen | Entrapment and enhanced electron transfer | 6 μM | nih.gov |

| Ni-Co Layered Double Hydroxide (B78521) (LDH) Modified Electrode | Sumatriptan | Enhanced electron transport, reduced overpotential | 0.002 μM | mdpi.com |

Environmental Analytical Methodologies and Biogeochemical Cycling Research

Naphthalenesulfonates, including hydroxylated forms, are industrial chemicals that can enter aquatic environments. researchgate.net Their high water solubility and potential persistence necessitate robust analytical methods for monitoring and understanding their environmental fate. researchgate.nettandfonline.com

The analysis of naphthalenesulfonates in environmental samples like river water and industrial effluents is typically performed using chromatographic techniques. tandfonline.com A common and effective method involves on-line ion-pair solid-phase extraction (SPE) coupled with ion-pair liquid chromatography (LC). nih.govleidenuniv.nl

In this approach, water samples are first pre-concentrated using an SPE cartridge. The use of an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, in the mobile phase allows for the separation of the highly polar naphthalenesulfonates on a reversed-phase column (e.g., PLRP-s). nih.govleidenuniv.nl Detection is often achieved using a fast-scanning fluorescence spectrometer, which provides high sensitivity and selectivity for aromatic compounds. nih.gov This methodology allows for the quantification of various naphthalenesulfonates and their isomers in complex matrices. nih.govleidenuniv.nl For instance, methods have been developed to quantify mixtures of up to 12 different naphthalenesulfonates and naphthalenedisulfonates with quantification limits in the range of 0.01 to 3 µg/L in spiked tap water. nih.gov

| Analytical Technique | Sample Matrix | Pre-concentration | Detection Method | Quantification Limit (Range) | Reference |

| Ion-Pair Chromatography (IPC) | River water, tap water, industrial effluent | Ion-Pair Solid-Phase Extraction (IPE) | Fluorescence | 3-8 ng/L | nih.govacs.org |

| On-line IP-SPE-IP-LC | Tap water, river water | On-line Ion-Pair SPE (PLRP-s sorbent) | Fast-Scanning Fluorescence | 0.01 - 3 µg/L | nih.govleidenuniv.nl |

| HPLC-FD | Water environmental samples | Solid-Phase Extraction | Fluorescence | 0.2 - 2.0 µg/L | tandfonline.com |

The biodegradation of naphthalenesulfonates is a key process in their environmental removal. Certain bacterial communities have been shown to degrade these xenobiotic compounds. nih.govnih.gov The degradation often involves a mutualistic interaction between different bacterial strains. nih.govasm.org

For example, a mixed bacterial community capable of degrading 6-aminonaphthalene-2-sulfonic acid was isolated from river water. nih.govnih.gov Within this community, a Pseudomonas strain (BN6) was responsible for the initial attack on the naphthalene ring. nih.govasm.org This process involves a regioselective 1,2-dioxygenation, which leads to the cleavage of the carbon-sulfur bond and the elimination of sulfite (B76179). asm.org The initial intermediate formed from the degradation of naphthalene-2-sulfonate (B94788) is 1,2-dihydroxynaphthalene. nih.gov In the case of amino- and hydroxynaphthalene-2-sulfonates, this initial conversion results in the formation of corresponding aminosalicylates or hydroxysalicylates. nih.govasm.org These salicylate (B1505791) intermediates are then mineralized by other bacteria in the community, such as strain BN9. asm.org This highlights a common strategy in nature for the complete degradation of complex aromatic sulfonates through metabolic cooperation. oup.com

| Bacterial Strain(s) | Substrate | Key Metabolic Step | Intermediate/Product | Reference |

| Pseudomonas sp. strain BN6 | 6-Aminonaphthalene-2-sulfonate | Regioselective 1,2-dioxygenation | 5-Aminosalicylate | nih.govnih.govasm.org |

| Pseudomonas sp. strain BN9 | 5-Aminosalicylate | Degradation of intermediate | Total degradation | asm.org |

| Sphingomonas xenophaga BN6 | Naphthalene-2-sulfonate | Naphthalene-2-sulfonate dioxygenase | 1,2-Dihydroxynaphthalene | nih.gov |

Adsorption onto solid phases is a critical process influencing the transport and fate of organic pollutants in the environment and is also a widely used technique for water treatment. Novel materials such as graphene and activated carbon fibers (ACFs) have been investigated for the removal of naphthalene and its derivatives from aqueous and gaseous phases. oatext.commdpi.com

Graphene and graphene oxide (GO) nanosheets, synthesized from agricultural waste like rice straw, have shown promise as adsorbents for naphthalene in water. oatext.com The primary mechanism for naphthalene adsorption on graphene is attributed to strong π-π interactions between the polycyclic aromatic structure of naphthalene and the sp²-hybridized carbon lattice of graphene. oatext.com Adsorption equilibrium data for naphthalene on graphene often fits the Langmuir isotherm model well, indicating monolayer adsorption. oatext.com

Activated carbon fibers are effective for adsorbing gaseous naphthalene, particularly at elevated temperatures. mdpi.com The adsorption capacity is strongly influenced by the pore structure of the ACF. mdpi.com An optimal pore size for naphthalene adsorption is estimated to be between 1 and 2 nm, and materials with a combination of micropores and mesopores, tend to exhibit higher adsorption capacities. mdpi.com The adsorption mechanism on ACFs also involves π-π dispersion and electron donor-acceptor interactions. mdpi.com

| Adsorbent Material | Target Pollutant | Adsorption Mechanism | Maximum Adsorption Capacity (q_m) | Reference |

| Graphene (from rice straw) | Naphthalene | π-π interaction | Not specified, but higher than GO | oatext.com |

| Graphene Oxide (from rice straw) | Naphthalene | π-π interaction, H-bonding | Lower than Graphene | oatext.com |

| Activated Carbon Fiber (ACF-A) | Gaseous Naphthalene | π-π dispersion, electron donor-acceptor | High selectivity and stability | mdpi.com |

| Calix acs.orgnaphthalene | Pb(2+) ions | Complexation | 29.15 mg/g | researchgate.net |

Future Directions and Emerging Research Frontiers

Exploration of Novel Derivatized Compounds with Tailored Functionalities

The inherent reactivity of the sodium 1-hydroxynaphthalene-2-sulphonate core structure provides a versatile platform for the synthesis of a wide array of novel derivatives with tailored functionalities. By strategically modifying the aromatic ring, the hydroxyl group, or the sulfonic acid moiety, researchers can fine-tune the physicochemical and biological properties of the resulting compounds for specific applications.

One promising avenue of research involves the synthesis of 1-naphthol (B170400) derivatives as potential therapeutic agents. Studies have shown that modifications to the 1-naphthol backbone can yield compounds with significant antioxidant, acetylcholinesterase, and carbonic anhydrase inhibitory activities. nih.gov For instance, the introduction of various substituents at different positions on the aromatic rings has led to the discovery of potent enzyme inhibitors. nih.gov

Furthermore, the functionalization of graphene oxide with 1-amino-2-naphthol-4-sulfonic acid has been demonstrated as a novel approach to creating heterogeneous nanocatalysts. sciforum.net These catalysts have shown high efficacy in the one-pot synthesis of complex organic molecules like tetraketone derivatives, highlighting the potential for creating advanced materials with unique catalytic properties. sciforum.net The development of such derivatized compounds opens up new possibilities in fields ranging from medicinal chemistry to materials science.

Integration of Advanced Analytical Techniques for Multi-Modal Characterization

A comprehensive understanding of the structure, purity, and properties of this compound and its derivatives necessitates the integration of multiple advanced analytical techniques. This multi-modal characterization approach provides a more complete picture than any single method could alone.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection, has proven to be a powerful tool for the sensitive and selective analysis of naphthalene (B1677914) sulfonates in various matrices, including highly saline brines. oup.comnih.gov This technique allows for the separation and quantification of different isomers and derivatives with high resolution. oup.com Capillary electrophoresis is another valuable method for the separation of amino- and hydroxy-substituted naphthalene sulfonates, offering a different selectivity profile compared to HPLC. researchgate.net

For the purification of these compounds, especially from complex mixtures, high-speed counter-current chromatography (HSCCC) has emerged as an effective technique. nih.gov This method has been successfully applied to the preparative purification of technical-grade 4-hydroxy-1-naphthalenesulfonic acid sodium salt, yielding a product with over 99% purity. nih.gov The identity and purity of the purified compound are then confirmed through a combination of elemental analysis, HPLC, UV spectroscopy, and high-resolution mass spectrometry. nih.gov

The following table summarizes some of the key analytical techniques used for the characterization of hydroxynaphthalene sulfonates:

| Analytical Technique | Application | Key Findings |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Simultaneous determination of various naphthalene sulfonates in complex matrices. | Enables baseline separation of multiple analytes within a short time frame and achieves low quantification limits (0.05 to 0.4 µg/L). oup.com |

| Capillary Electrophoresis (CE) | Separation of isomeric amino- and hydroxy-substituted naphthalene sulfonates. | Demonstrates the significant influence of pH on the separation of isomers. researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative purification of hydroxynaphthalene sulfonates. | Successfully purifies technical-grade material to over 99% purity without the need for additional ligands or retainers in the solvent system. nih.gov |

| UV-Visible Spectroscopy | Identification and quantification. | Used in conjunction with HPLC to monitor the elution of compounds during purification. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular identity. | Provides accurate mass data to confirm the elemental composition of the purified compound. nih.gov |

Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design and predictive assessment of novel derivatives of this compound. These in silico methods allow researchers to predict the physicochemical properties, biological activities, and potential toxicities of new compounds before they are synthesized, thereby saving significant time and resources.

Molecular docking and molecular dynamics simulations are powerful techniques used to investigate the binding interactions of naphthalene derivatives with biological targets. For example, in silico studies have been employed to design and evaluate 5-(diethylamino)-2-formylphenyl naphthalene-2-sulfonate (B94788) based thiosemicarbazones as potential anti-Alzheimer agents. researchgate.netnih.gov These studies can predict the binding affinity and mode of interaction of the designed molecules with target enzymes like cholinesterase and monoamine oxidase. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be used to correlate the structural features of a series of compounds with their biological activity. This can help in identifying the key molecular descriptors that contribute to the desired activity, guiding the design of more potent derivatives. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic predictions are also crucial for assessing the drug-likeness of newly designed compounds. nih.gov

Sustainable and Green Synthesis Methodologies for Industrial Implementation

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally friendly and economically viable industrial processes. jocpr.com These methodologies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.comresearchgate.net

One key aspect of green synthesis is the use of alternative, greener solvents to replace traditional volatile organic compounds. jocpr.com Water, supercritical CO2, and bio-based solvents are being explored as more sustainable options. jocpr.com Furthermore, the development of catalytic reactions, including biocatalysis and the use of heterogeneous catalysts, can significantly improve the efficiency and selectivity of synthetic transformations while reducing the generation of byproducts. researchgate.net

A notable example of a greener industrial process is a method for producing sodium 5-hydroxynaphthalene-1-sulphonate that significantly reduces wastewater generation. google.com By adjusting the crystallinity of the product through the controlled addition of a small amount of water, unreacted sodium hydroxide (B78521) can be recycled, leading to a reduction in the volume of the mother liquor. google.com This not only conserves resources but also minimizes the environmental impact of the manufacturing process. google.com The development and implementation of such sustainable methodologies are crucial for the long-term viability of the chemical industry.

Q & A

Q. Q1. What are the key physicochemical properties of sodium 1-hydroxynaphthalene-2-sulphonate, and how do they influence its reactivity in aqueous solutions?

Answer: The molecular formula is C₁₀H₇NaO₄S (MW = 246.21 g/mol). Its structure includes a hydroxyl group at position 1 and a sulfonate group at position 2 on the naphthalene ring, conferring polarity and water solubility. The sulfonate group enhances stability in alkaline conditions, while the hydroxyl group enables hydrogen bonding and coordination with metal ions. These properties make it suitable for applications in dye synthesis and as a ligand in coordination chemistry .

Q. Q2. How can researchers verify the purity and structural integrity of this compound in synthetic batches?

Answer: Use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the naphthalene ring (e.g., hydroxyl at C1, sulfonate at C2).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M–Na]⁻ peaks at m/z 223.

- Elemental Analysis : Validate C, H, S, and Na content within ±0.3% of theoretical values .

Advanced Synthesis & Optimization

Q. Q3. What methodologies optimize the synthesis of this compound to minimize byproducts like positional isomers?

Answer: Key steps include:

Controlled Sulfonation : Use fuming sulfuric acid at 40–50°C to direct sulfonation to C2, leveraging steric and electronic effects of the hydroxyl group.

Neutralization : Add NaOH gradually to avoid over-saponification of sulfonic acid intermediates.

Crystallization : Ethanol-water mixtures (3:1 v/v) improve yield (≥85%) by selectively precipitating the target compound over 1-hydroxynaphthalene-4-sulphonate isomers .

Advanced Technique:

Q. Q4. How do reaction conditions (e.g., pH, solvent) affect the stability of this compound during derivatization?

Answer:

- pH Sensitivity : Degradation occurs above pH 12 due to hydroxyl group deprotonation, leading to ring oxidation. Stabilize with buffers (e.g., phosphate buffer, pH 7–9).

- Solvent Effects : Avoid aprotic solvents (e.g., DMF) that promote sulfonate group hydrolysis. Use methanol or aqueous ethanol for azo coupling or metal coordination reactions .

Toxicity & Environmental Behavior

Q. Q5. What systematic approaches assess the toxicity of this compound in mammalian models?

Answer: Follow the 8-step framework from ATSDR guidelines :

Literature Review : Prioritize studies on hepatic/renal effects (common targets for naphthalene derivatives).

Dose-Response Analysis : Use OECD Test Guideline 408 (90-day oral exposure in rodents).

Confidence Rating : Rate evidence quality using GRADE criteria, focusing on endpoints like oxidative stress markers or histopathology .

Data Contradiction Example:

- Hepatic Effects : Some studies report elevated ALT/AST at 500 mg/kg/day in rats, while others show no effects below 1,000 mg/kg/day. Resolve via meta-analysis weighting study sample sizes and exposure durations .

Q. Q6. How does this compound persist in aquatic environments, and what analytical methods track its degradation?

Answer:

- Persistence : Half-life in water = 10–14 days under UV light (photolysis via hydroxyl radical attack).

- Monitoring : Use LC-MS/MS with MRM transitions (m/z 223 → 80 for SO₃⁻) to detect degradation products like 1,2-naphthoquinone.

- Sediment Binding : Log Kₒc = 2.3 indicates moderate adsorption to organic-rich sediments, requiring Soxhlet extraction for quantification .

Data Analysis & Mechanistic Studies

Q. Q7. How can researchers resolve contradictions in spectroscopic data (e.g., fluorescence quenching) for this compound?

Answer:

- pH-Dependent Fluorescence : The compound exhibits fluorescence quenching above pH 10 due to deprotonation of the hydroxyl group. Compare with 1-hydroxynaphthalene-4-sulphonate (stable fluorescence up to pH 12) to isolate structural effects .

- Computational Modeling : DFT/B3LYP simulations (6-311++G** basis set) predict excitation spectra and validate experimental λmax shifts .

Q. Q8. What strategies identify structural analogs of this compound with enhanced bioactivity?

Answer:

- SAR Analysis : Modify substituents while retaining the sulfonate-hydroxyl motif. For example:

| Compound | Modification | Bioactivity |

|---|---|---|

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Amino group addition | Enhanced dye-protein binding |

| Disodium 2,7-disulfonate derivatives | Dual sulfonate groups | Increased water solubility for drug delivery |

- High-Throughput Screening : Use SPR (surface plasmon resonance) to assay binding affinity to albumin or cytochrome P450 isoforms .

Advanced Characterization Challenges

Q. Q9. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the crystallinity of this compound?

Answer:

Q. Q10. What computational tools predict the environmental fate of this compound metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products